molecular formula C22H29ClN2O B2750972 N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride CAS No. 1071704-02-3

N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride

Cat. No. B2750972
M. Wt: 372.94
InChI Key: RROIUIGBEXMCGR-UHFFFAOYSA-N
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Description

The compound “N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride” does not have a lot of information available. It seems to be a complex organic compound . More research is needed to fully understand this compound.

Scientific Research Applications

Comparative Metabolism in Herbicides

Research has explored the comparative metabolism of chloroacetamide herbicides, including compounds similar to N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide, monohydrochloride, in human and rat liver microsomes. These studies reveal insights into the metabolic pathways and potential carcinogenicity of such compounds through complex activation processes leading to DNA-reactive products (Coleman et al., 2000).

Kappa-Opioid Agonists Development

Another line of research involves the synthesis and biological evaluation of related acetamide compounds as kappa-opioid agonists. These studies aim to identify potent and selective agonists for pain management and other therapeutic applications, highlighting the diverse pharmacological potential of acetamide derivatives (Barlow et al., 1991).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor in the synthesis of antimalarial drugs, showcases the application of N-substituted acetamides in drug development. This process emphasizes the role of acetamide derivatives in facilitating efficient and selective synthetic routes to important pharmaceuticals (Magadum & Yadav, 2018).

Anti-acetylcholinesterase Activity

Acetamide derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing treatments for conditions such as Alzheimer's disease. These studies demonstrate the potential of N-substituted acetamides in enhancing cognitive functions and treating neurodegenerative disorders (Sugimoto et al., 1990).

Antimicrobial and Antibacterial Properties

Research into N-substituted acetamide derivatives has also highlighted their significant antimicrobial and antibacterial activities. These compounds exhibit promising effects against various bacterial strains, suggesting their potential application in developing new antibiotics and antimicrobial agents (Iqbal et al., 2017).

Safety And Hazards

The safety and hazards associated with “N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride” are not known. More research is needed to understand the potential risks associated with this compound .

properties

IUPAC Name

N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O.ClH/c1-18-7-6-8-20(17-18)11-14-23-15-12-22(13-16-23)24(19(2)25)21-9-4-3-5-10-21;/h3-10,17,22H,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEQOMCIEYFIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301037055
Record name 3'-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride

CAS RN

1071704-02-3
Record name 3'-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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